molecular formula C5H8O2 B147292 1-Methylcyclopropane-1-carboxylic acid CAS No. 6914-76-7

1-Methylcyclopropane-1-carboxylic acid

Cat. No.: B147292
CAS No.: 6914-76-7
M. Wt: 100.12 g/mol
InChI Key: DIZKLZKLNKQFGB-UHFFFAOYSA-N
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Description

1-Methylcyclopropane-1-carboxylic acid (CAS: 6914-76-7) is a cyclopropane derivative with a methyl group and a carboxylic acid functional group attached to the same carbon atom. Its molecular formula is C₅H₈O₂, and it has a molecular weight of 100.12 g/mol . Key physical properties include a melting point of 30–32°C and a boiling point of 183–185°C under ambient pressure . The strained cyclopropane ring contributes to its unique reactivity and stability, making it a valuable building block in organic synthesis .

Preparation Methods

Cyclopropylation of Methacrylic Acid Derivatives

The most industrially viable method involves cyclopropylation of methacrylic acid derivatives (esters, nitriles, or amides) using trihalides. As detailed in CN104447293A , methacrylic acid reacts with chloroform or bromoform in alkaline conditions to form a 2,2-gem dihalide intermediate (III). Subsequent dehalogenation with sodium metal yields methyl cyclopropane carboxylate, which is hydrolyzed and acidified to MCPCA (Fig. 1).

Reaction Conditions :

  • Step 1 : Methacrylic acid + CHX₃ (X = Cl, Br) in NaOH/EtOH at 0–25°C for 2–4 hours.

  • Step 2 : Intermediate III + Na in anhydrous THF at 60–80°C for 6–8 hours.

  • Step 3 : Hydrolysis with HCl/H₂O followed by acidification.

Advantages :

  • High yield (85–92%) and purity (>98%) .

  • Commercially available starting materials (methacrylic acid derivatives).

  • Mild conditions avoid hazardous reagents like diazomethane .

Limitations :

  • Requires careful handling of sodium metal.

  • Halogenated solvents (CHCl₃, CHBr₃) pose environmental concerns.

Ozonolysis of 2,2-Dichloro-1-Methyl-1-Phenylcyclopropane

Early methods utilized ozonolysis of 2,2-dichloro-1-methyl-1-phenylcyclopropane to generate MCPCA . The substrate is first dechlorinated using sodium methanol, followed by ozonolysis to cleave the cyclopropane ring and form the carboxylic acid.

Reaction Conditions :

  • Dechlorination: Na/MeOH at 50°C for 3 hours.

  • Ozonolysis: O₃ in CH₂Cl₂ at −78°C, then reductive workup with Zn/HOAc.

Yield : 40–55% .
Drawbacks :

  • Low yield due to over-oxidation side reactions.

  • Ozonolysis requires cryogenic conditions, complicating scale-up.

Tributyltin Hydride-Mediated Dehalogenation

This method employs 2,2-dibromo-1-methylcyclopropane carboxylate, which undergoes radical-mediated dehalogenation using tributyltin hydride (Bu₃SnH) and AIBN . Subsequent hydrolysis yields MCPCA.

Reaction Conditions :

  • Bu₃SnH (1.2 eq), AIBN (0.1 eq) in toluene at 110°C for 12 hours.

  • Hydrolysis: NaOH/H₂O, then HCl acidification.

Yield : 70–75% .
Challenges :

  • Tributyltin hydride is toxic and environmentally persistent.

  • Expensive purification due to tin byproducts.

Ring-Opening of γ-Butyrolactone

γ-Butyrolactone is methylated, hydrolyzed, and cyclized under basic conditions to form MCPCA . The pathway involves:

  • Methylation with MeI/K₂CO₃.

  • Hydrolysis to 4-methyl-4-hydroxybutanoic acid.

  • Intramolecular cyclization via NaOH/EtOH.

Yield : 50–60% .
Disadvantages :

  • Multi-step synthesis reduces overall efficiency.

  • Low regioselectivity during cyclization.

Comparative Analysis of Methods

Table 1 summarizes critical parameters of the six methods:

Method Starting Material Yield (%) Cost Scalability
Cyclopropylation Methacrylic acid85–92LowHigh
Ozonolysis Dichlorophenylcyclopropane40–55HighLow
Bu₃SnH Dehalogenation Dibromocyclopropane ester70–75ModerateModerate
γ-Butyrolactone γ-Butyrolactone50–60LowModerate
Asymmetric Synthesis 4-Chlorobenzyl cyanide65–70HighLow

Key Findings :

  • Cyclopropylation is optimal for industrial use due to high yield and low-cost reagents .

  • Asymmetric synthesis offers stereochemical control but requires expensive catalysts .

  • Legacy methods (Ozonolysis, Bu₃SnH) are limited by toxicity and low efficiency.

Chemical Reactions Analysis

1-Methylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure-Activity Relationship Studies

MCPA has been utilized in structure-activity relationship (SAR) studies of small carboxylic acids. These studies aim to understand how the chemical structure of compounds influences their biological activity. MCPA serves as a model compound to explore interactions with various biological targets, including receptors involved in metabolic processes .

Ethylene Regulation in Agriculture

One of the most significant applications of MCPA is its role in regulating ethylene biosynthesis in plants. Ethylene is a key hormone that influences fruit ripening and senescence. MCPA acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene production. By inhibiting ACC synthase and ACC oxidase activities, MCPA can delay ripening processes, thereby extending the shelf life of fruits and vegetables .

Case Study: Fruit Storage
A study demonstrated that treatment with MCPA significantly reduced ethylene production and delayed ripening in various apple cultivars during cold storage. The results indicated enhanced storability and maintained fruit quality over extended periods .

Pharmaceutical Intermediate

MCPA is also explored as an intermediate in the synthesis of pharmaceuticals. Its unique cyclopropane structure allows it to participate in various chemical reactions, making it a valuable building block for developing new drugs . The compound's ability to undergo functionalization reactions can lead to derivatives with enhanced bioactivity.

Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Structure-Activity StudiesInvestigates the relationship between structure and biological activityAids in drug design and development
Ethylene RegulationInhibits ethylene biosynthesis to delay ripeningExtends shelf life of fruits
Pharmaceutical SynthesisServes as an intermediate for drug developmentEnables creation of novel therapeutic agents

Mechanism of Action

The mechanism by which 1-methylcyclopropanecarboxylic acid exerts its effects involves its interaction with molecular targets such as free fatty acid receptors. These interactions can modulate biological pathways and result in specific physiological responses . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-methylcyclopropane-1-carboxylic acid and its analogs:

Compound Name CAS Substituents Molecular Formula Molecular Weight Key Properties
This compound 6914-76-7 Methyl, COOH C₅H₈O₂ 100.12 Higher acidity due to COOH group
Methyl 1-methylcyclopropane-1-carboxylate 6206-25-3 Methyl, COOCH₃ C₆H₁₀O₂ 114.14 Ester derivative; lower polarity, higher volatility
1-Methoxycyclopropane-1-carboxylic acid 100683-08-7 Methoxy, COOH C₅H₈O₃ 116.12 Methoxy group reduces acidity (electron-donating)
2-Methylcyclopropanecarboxylic acid 29555-02-0 Methyl on C2, COOH C₅H₈O₂ 100.12 Positional isomer; altered steric/electronic effects
Ethyl 1-methylcyclopropane-1-carboxylate 71441-76-4 Methyl, COOCH₂CH₃ C₇H₁₂O₂ 128.17 Longer alkyl chain increases lipophilicity

Acidity and Reactivity

  • Acidity : The carboxylic acid group in this compound has a pKa influenced by the electron-donating methyl group, which slightly reduces acidity compared to unsubstituted cyclopropanecarboxylic acid. In contrast, 1-methoxycyclopropane-1-carboxylic acid exhibits even lower acidity due to the stronger electron-donating methoxy group .
  • Reactivity : The strained cyclopropane ring enhances reactivity in ring-opening reactions. For example, this compound reacts with chloromethyl chlorosulfate to form chloromethyl esters, a key intermediate in pharmaceutical synthesis . Ester derivatives (e.g., methyl or ethyl esters) are less reactive toward nucleophiles due to the absence of a free carboxylic acid group .

Physical Properties

  • Solubility : The carboxylic acid group in this compound increases water solubility compared to its ester derivatives. Methyl and ethyl esters are more lipophilic, favoring organic solvents .
  • Volatility : Ester derivatives (e.g., methyl 1-methylcyclopropane-1-carboxylate) have higher volatility due to reduced hydrogen bonding .

Research Findings

  • Synthetic Utility : demonstrates the use of this compound in synthesizing chloromethyl esters via reaction with chloromethyl chlorosulfate, highlighting its role in preparing bioactive molecules.
  • Stability : The cyclopropane ring’s strain makes these compounds prone to ring-opening under acidic or thermal conditions, a property exploited in controlled-release applications .

Biological Activity

1-Methylcyclopropane-1-carboxylic acid (MCPA) is a cyclopropane derivative that has garnered attention due to its potential biological activities, particularly in the context of plant physiology and food preservation. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H8_8O2_2
  • Molecular Weight : 100.12 g/mol
  • CAS Number : 6914-76-7
  • IUPAC Name : this compound

MCPA is primarily known for its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a critical hormone that regulates various physiological processes, including fruit ripening and senescence. The compound acts by interfering with the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, thereby delaying ripening and extending shelf life in fruits.

Inhibition of Ethylene Production

Research indicates that MCPA can significantly reduce ethylene production in various fruits. This effect is crucial for prolonging the storage life of perishable goods. For instance, studies have shown that treatment with MCPA leads to decreased levels of ACC and reduced activity of ACC oxidase, an enzyme involved in ethylene production.

Study Fruit Type Effect of MCPA Reference
Study 1MangoDelayed decay
Study 2ApplesEnhanced storability
Study 3PeachesReduced ripening

Case Studies

Several studies have highlighted the effectiveness of MCPA in various applications:

  • Mango Preservation : A study demonstrated that MCPA treatment significantly delayed the ripening process in mangoes stored under ambient conditions. The compound inhibited the increase in ethylene levels, thereby extending the shelf life of the fruit .
  • Apple Cultivars : Research involving multiple apple cultivars showed that MCPA treatment enhanced storability and reduced weight loss during cold storage. The results indicated a significant decrease in internal ethylene concentration (IEC) after treatment .
  • Peach Quality : In peaches, MCPA was found to inhibit aroma emission during early storage, which is critical for maintaining fruit quality. The compound also delayed color changes associated with ripening .

Potential Applications

Given its biological activity, MCPA has potential applications in:

  • Agriculture : As a natural plant growth regulator to delay ripening and senescence.
  • Food Industry : As a preservative to enhance the shelf life of fruits and vegetables.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropane ring stability?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions, such as the Hofmann rearrangement or nucleophilic substitution with methyl halides. For example, cyclopropane derivatives can be prepared by reacting diethyl cyclopropane-1,1-dicarboxylate under controlled hydrolysis and decarboxylation conditions . Stability of the cyclopropane ring during synthesis is sensitive to pH, temperature, and catalysts. Strong acids or bases may induce ring-opening, necessitating neutral conditions (pH 6–8) and low temperatures (0–25°C) to preserve structural integrity .
Synthetic Method Reagents/Conditions Yield (%) Key Challenges
Hofmann RearrangementNaOCl, NaOH, 0–5°C65–75Byproduct formation
CyclopropanationCH₂N₂, Cu catalysts, 25°C50–60Ring strain management
DecarboxylationH₂O, HCl, reflux70–80pH control to avoid decomposition

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines:

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and monitor for CNS depression or respiratory irritation .

Intermediate Research Questions

Q. How can spectroscopic techniques differentiate this compound from structurally similar cyclopropane derivatives?

  • Methodological Answer :

  • NMR : The methyl group (δ 1.2–1.5 ppm in ¹H NMR) and cyclopropane ring protons (δ 1.8–2.2 ppm) provide distinct splitting patterns. COSY or HSQC can resolve overlapping signals in crowded regions .
  • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and cyclopropane ring vibrations (3050–3100 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 114 (C₆H₁₀O₂) and fragmentation patterns (e.g., loss of COOH) aid identification .

Q. What role do cyclopropane derivatives play in ethylene biosynthesis studies, and how does methylation alter enzymatic interactions?

  • Methodological Answer : While 1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor of ethylene, methyl-substituted analogs like this compound are used to study enzyme specificity. ACC oxidase, a non-heme Fe²⁺ enzyme, converts ACC to ethylene via oxidative cleavage . Methylation at the cyclopropane ring may sterically hinder binding to ACC oxidase or deaminase active sites, reducing catalytic efficiency. Competitive inhibition assays using purified enzymes and HPLC-based ethylene detection are standard methods to quantify these effects .

Advanced Research Questions

Q. What are the mechanistic implications of methyl substitution on ACC deaminase (ACCD) inhibition?

  • Methodological Answer : Methyl groups introduce steric hindrance and electronic effects that disrupt ACCD’s PLP-dependent catalysis. Kinetic studies (e.g., Kₘ and Vₘₐₓ comparisons) reveal non-competitive inhibition patterns. X-ray crystallography of ACCD bound to methylated analogs shows disrupted hydrogen bonding with residues like Arg 195 and Tyr 274, critical for substrate orientation .
Compound ACCD Kₘ (µM) Inhibition Type Structural Impact
ACC12 ± 2N/AOptimal active-site fit
1-Methylcyclopropane-1-COOH85 ± 10Non-competitiveSteric clash with Tyr 274

Q. How do phylogenetic analyses of ACC deaminase (acdS) genes inform the design of microbial consortia for plant stress tolerance studies?

  • Methodological Answer : acdS is horizontally transferred among α-Proteobacteria (e.g., Rhizobium, Azospirillum), enabling ethylene modulation in plant rhizospheres . Researchers design synthetic microbial communities (SynComs) by selecting strains with high acdS expression (qPCR-confirmed) and testing their ACC deaminase activity via colorimetric assays (e.g., α-ketobutyrate production). Metagenomic sequencing of root microbiomes under stress (e.g., salinity) identifies acdS-rich taxa for targeted consortium engineering .

Q. Data Contradictions and Resolution

  • Synthesis Yields : Reported yields for cyclopropane derivatives vary due to solvent polarity (e.g., 50% in water vs. 75% in THF) and catalyst choice (Cu vs. Pd). Replicating reactions under inert atmospheres (N₂/Ar) minimizes oxidative byproducts .
  • Enzyme Specificity : Conflicting reports on ACCD inhibition by methylated analogs may arise from enzyme isoforms (e.g., bacterial vs. plant ACCD). Standardize assays using recombinantly expressed enzymes from a single source (e.g., Pseudomonas sp.) .

Properties

IUPAC Name

1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZKLZKLNKQFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219201
Record name 1-Methylcyclopropanecarboxylic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-76-7
Record name 1-Methylcyclopropanecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=6914-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclopropanecarboxylic acid
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Record name 1-Methylcyclopropanecarboxylic acid
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Record name 1-methylcyclopropanecarboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Methylcyclopropane-1-carboxylic acid
1-Methylcyclopropane-1-carboxylic acid
1-Methylcyclopropane-1-carboxylic acid
1-Methylcyclopropane-1-carboxylic acid
1-Methylcyclopropane-1-carboxylic acid
1-Methylcyclopropane-1-carboxylic acid

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